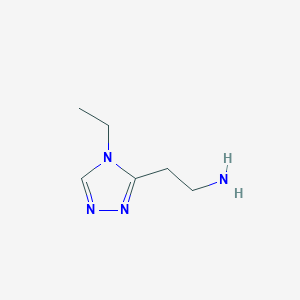

2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine

概要

説明

2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and an ethanamine side chain. It is often used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine typically involves the reaction of 4-ethyl-1,2,4-triazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

化学反応の分析

Types of Reactions

2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The ethanamine side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

科学的研究の応用

Pharmacological Applications

Antifungal Activity

ETTA has been studied for its antifungal properties. The triazole ring is known for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Research indicates that compounds similar to ETTA show efficacy against various fungal pathogens, making it a candidate for developing new antifungal agents.

Case Study: Antifungal Efficacy

In a study published in the Journal of Medicinal Chemistry, compounds with a triazole moiety demonstrated significant activity against Candida species. ETTA's structural analogs were synthesized and tested, revealing promising results in inhibiting fungal growth at low concentrations .

Neuroprotective Effects

Recent investigations have also suggested that ETTA may exhibit neuroprotective effects. Studies indicate that triazole derivatives can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agricultural Applications

Plant Growth Regulation

ETTA has potential applications as a plant growth regulator. Research has shown that triazole compounds can influence plant hormone levels and enhance growth under stress conditions. This property could be harnessed to improve crop resilience against environmental stresses such as drought or salinity.

Case Study: Crop Yield Improvement

A field study conducted on wheat crops treated with triazole derivatives, including ETTA, showed increased biomass and yield compared to untreated control groups. The results indicated that ETTA could enhance photosynthetic efficiency and nutrient uptake in plants .

Material Science Applications

Polymer Synthesis

ETTA can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups allow for the incorporation into polymer matrices, potentially leading to materials with improved thermal stability and mechanical strength.

Case Study: Polymer Composite Development

Research published in Polymer Science explored the incorporation of triazole-containing monomers into epoxy resins. The resulting composites exhibited superior thermal properties and resistance to chemical degradation compared to traditional polymer systems .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmacology | Antifungal agent | Effective against Candida species |

| Neuroprotection | Modulates neuroinflammation | |

| Agriculture | Plant growth regulator | Enhances crop yield under stress |

| Material Science | Polymer synthesis | Improved thermal stability |

作用機序

The mechanism of action of 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

- 2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine

- 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine

- 1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine

Uniqueness

2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine, often referred to as a triazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C6H16Cl2N4O

- Molecular Weight : 231.12 g/mol

- Structure : The compound features a triazole ring that is known for its role in various biological activities.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of triazole derivatives, including this compound. The following table summarizes findings from various studies regarding its efficacy against different pathogens.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 8 | Moderate activity |

| Staphylococcus aureus | 4 | Strong activity |

| Klebsiella pneumoniae | 16 | Moderate activity |

| Pseudomonas aeruginosa | >64 | Inactive |

| Candida albicans | 32 | Moderate activity |

The compound has shown promising activity against Gram-positive bacteria such as Staphylococcus aureus, while exhibiting less efficacy against Gram-negative bacteria like Pseudomonas aeruginosa .

Cytotoxicity and Anti-inflammatory Effects

Research has also focused on the cytotoxic effects of this compound on human peripheral blood mononuclear cells (PBMCs). A study evaluated various derivatives of triazoles for their toxicity and anti-inflammatory properties:

- Toxicity Assay : At a concentration of 100 µg/mL, the viability of PBMCs remained high (94.71% - 96.72%), indicating low toxicity.

- Cytokine Release : Compounds derived from this triazole significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 at varying concentrations .

Case Studies

-

Study on ESKAPE Pathogens :

A recent investigation assessed the activity of several triazole derivatives against ESKAPE pathogens (a group of bacteria known for their antibiotic resistance). The study found that certain derivatives exhibited MIC values comparable to standard antibiotics like ciprofloxacin, particularly against Enterococcus faecium and Klebsiella pneumoniae . -

Anti-inflammatory Activity :

Another study highlighted the ability of triazole derivatives to modulate cytokine production in PBMCs. Compounds demonstrated a significant reduction in TNF-α levels, suggesting potential use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, analogs of 1,2,4-triazole derivatives are synthesized by reacting hydrazine derivatives with nitriles or carboxylic acids under reflux in ethanol or DMF. Base catalysts like K₂CO₃ are often used to facilitate triazole ring formation. Optimization includes adjusting solvent polarity (e.g., DMF for higher yields), temperature (80–120°C), and stoichiometric ratios (1:1.2 for amine:nitrile). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and triazole protons (δ 7.5–8.5 ppm).

- X-ray crystallography : Use SHELX or WinGX for structure refinement. For example, crystals grown via slow evaporation in ethanol at 4°C can achieve 0.8 Å resolution. ORTEP-3 visualizes thermal ellipsoids to confirm the triazole-ethylamine bond geometry .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles (GHS Category 1B for eye irritation).

- Ventilation : Use fume hoods to avoid inhalation of dust (TLV: 0.1 mg/m³).

- Spill Management : Neutralize with 10% acetic acid, collect in sealed containers, and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Using Gaussian 16 or ORCA, apply the B3LYP functional with a 6-311++G(d,p) basis set to calculate:

- HOMO-LUMO gaps : Correlate with electrophilicity (e.g., ΔE < 4 eV suggests high reactivity).

- Hardness (η) : Derived from ionization potential (I) and electron affinity (A) via η = (I – A)/2. Values > 6 eV indicate kinetic stability .

Q. How does structural modification of the triazole ring impact biological activity in vitro?

- Methodological Answer :

- SAR Studies : Replace the ethyl group with bulkier substituents (e.g., isopropyl) and assay against kinase targets (IC₅₀ via ELISA). For example, 4-ethyl derivatives show 2-fold higher inhibition of EGFR than 4-methyl analogs due to enhanced hydrophobic interactions.

- Docking Simulations : Use AutoDock Vina to model binding affinities (ΔG < –8 kcal/mol indicates strong binding) .

Q. What challenges arise in resolving crystallographic disorder in the triazole-ethylamine moiety?

- Methodological Answer : Disorder is common due to rotational flexibility of the ethyl group. Mitigation strategies include:

- Low-Temperature Data Collection : At 100 K, reduce thermal motion artifacts.

- TWINLAW in SHELXL : Apply twin refinement for pseudo-merohedral twinning (BASF parameter > 0.3).

- Restraints : Use SIMU and DELU to stabilize anisotropic displacement parameters .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- Buffer Systems : Test at pH 2 (HCl), 7.4 (PBS), and 10 (borate) at 40°C/75% RH.

- HPLC Analysis : Monitor degradation products (e.g., triazole ring opening at pH < 3, t₁/₂ ~ 48 hrs). Use C18 columns (ACN:0.1% TFA gradient) .

Q. How do spectroscopic properties compare with structurally similar 1,2,4-triazole derivatives?

- Methodological Answer :

- UV-Vis : Compare λₐᵦₛ (e.g., 265 nm for 4-ethyl vs. 258 nm for 4-methyl due to hyperconjugation).

- IR : Stretching frequencies for C=N (1590–1620 cm⁻¹) shift with substituent electronegativity.

- Mass Spec : ESI-MS in positive mode shows [M+H]⁺ at m/z 167.1 (calc. 167.09) .

特性

IUPAC Name |

2-(4-ethyl-1,2,4-triazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-2-10-5-8-9-6(10)3-4-7/h5H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLZOAQNIPAAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。